2-oxaspiro[3.5]nonane-7-carbonitrile
Description
Properties
CAS No. |
2111788-73-7 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
2-oxaspiro[3.5]nonane-7-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-oxaspiro[3.5]nonane-7-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties.
Biology: The compound’s spirocyclic structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into spirocyclic compounds often explores their potential as pharmaceutical agents due to their diverse biological activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-oxaspiro[3.5]nonane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The spiro[3.5]nonane scaffold is shared among several derivatives, but substitutions at key positions and heteroatom variations significantly alter their properties. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Nitrile vs. Ketone/Aza Groups: The nitrile in this compound provides distinct reactivity compared to ketones (e.g., nucleophilic additions) or amines (e.g., hydrogen bonding).
- Salt Forms: Oxalate salts (e.g., 2-oxa-7-azaspiro[3.5]nonane oxalate) improve solubility for pharmaceutical formulations .
- Chirality : 1,4-Dioxaspiro derivatives are synthesized enantioselectively, enabling applications in asymmetric catalysis .
Key Findings :
- Chiral Synthesis : highlights the use of recycling preparative HPLC to isolate enantiomers, achieving 30–33% yields.
- Scalability : Commercially available derivatives (e.g., tert-butyl esters) simplify lab-scale synthesis without custom routes .
Nitrile-Specific Reactivity :
The nitrile group in this compound can undergo:
Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.
Reduction : Formation of primary amines using LiAlH₄ or catalytic hydrogenation.
Cycloaddition : Participation in [2+3] cycloadditions to generate tetrazoles .
Table 3: Hazard Profiles
Preparation Methods
Reaction Mechanism
The most widely documented method for synthesizing 2-oxaspiro[3.5]nonane-7-carbonitrile involves the acid-catalyzed cyclization of diol precursors with cyanide sources. In this approach, a diol undergoes intramolecular cyclization in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and a cyanide donor (e.g., potassium cyanide or trimethylsilyl cyanide). The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the cyanide ion on the electrophilic carbon, resulting in spirocyclic formation.
Optimization Studies
Key parameters influencing yield and selectivity include:
-
Catalyst concentration : Higher acid concentrations (10–20 mol%) accelerate cyclization but may promote side reactions like dehydration.
-
Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) enhance solubility of intermediates, with yields reaching 75% in THF.
-
Temperature : Reflux conditions (60–80°C) balance reaction rate and byproduct formation.
Table 1: Acid-Catalyzed Cyclization Conditions
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (H₂SO₄) | 15 mol% | 68–75 | |
| Solvent | THF | 75 | |
| Temperature | 70°C | 72 | |
| Reaction Time | 6–8 hours | 70 |
Base-Induced Conjugate Addition-Cyclization
Reaction Design
A patent-published method adapts base-mediated conjugate addition-cyclization for spirocyclic nitriles. Starting from α,β-unsaturated carbonyl compounds, a cyanide nucleophile (e.g., NaCN) undergoes Michael addition, followed by base-induced cyclization. For example, dimethyl malonate derivatives react with acrylonitrile in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form the spiro framework.
Catalytic System and Scalability
Table 2: Base-Mediated Cyclization Parameters
| Component | Specification | Yield (%) | Reference |
|---|---|---|---|
| Base (DBU) | 20 mol% | 82 | |
| Solvent | DMF | 82 | |
| Temperature | 50°C | 80 | |
| Reaction Time | 4 hours | 82 |
Alternative Synthesis Routes
Cyanation of Spiro Intermediates
Post-cyclization cyanation offers a modular approach. For instance, 2-oxaspiro[3.5]nonane-7-bromide reacts with CuCN in dimethyl sulfoxide (DMSO) at 120°C, yielding the carbonitrile derivative with 65% efficiency. This method avoids harsh cyanide handling but requires pre-functionalized intermediates.
Photochemical Methods
Emerging techniques utilize UV light to initiate radical cyclization. A mixture of diethyl azodicarboxylate and methyl cyanoformate under UV irradiation (254 nm) produces the spirocarbonitrile in 58% yield, though scalability remains challenging.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid-Catalyzed | Simple setup, low cost | Side reactions at high acid | 70–75 |
| Base-Mediated | High yield, scalable | Expensive base catalysts | 80–82 |
| Post-Cyanation | Modular | Multiple synthetic steps | 60–65 |
| Photochemical | Mild conditions | Low efficiency, limited scale | 55–58 |
The base-mediated route achieves superior yields and scalability, making it preferable for industrial applications. In contrast, acid-catalyzed cyclization remains popular in academic settings due to its simplicity .
Q & A
Q. Basic Research Focus :
- ¹H/¹³C NMR : Distinct sp³ hybridized carbons in the spiro ring appear at δ 25–35 ppm, while the nitrile carbon resonates near δ 120 ppm .
- IR Spectroscopy : The nitrile stretch (C≡N) at ~2240 cm⁻¹ confirms functional group integrity .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 178.21 for C₉H₁₂N₂O) .
Advanced Research Focus :
Dynamic NMR can probe conformational flexibility of the spiro ring, while 2D-COSY or NOESY experiments resolve overlapping signals in complex derivatives . Discrepancies in reported melting points (e.g., 90–110°C for analogs) may reflect polymorphic forms, requiring differential scanning calorimetry (DSC) for validation .
How can computational methods predict the biological activity of this compound derivatives?
Q. Advanced Research Focus :
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The spirocyclic core may mimic natural substrates, while the nitrile group can act as a hydrogen-bond acceptor .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with activity trends in enzyme inhibition assays .
Contradictions between in-silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus :
- Process optimization : Batch vs. flow chemistry comparisons reveal trade-offs in heat transfer and mixing efficiency for exothermic steps (e.g., nitrile formation) .
- Purification challenges : Column chromatography struggles with polar byproducts; alternatives include recrystallization from ethanol/water mixtures or membrane filtration .
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify susceptible bonds (e.g., spirocyclic ether cleavage) and guide formulation strategies .
How do structural modifications (e.g., replacing the nitrile with carboxyl groups) alter the compound’s physicochemical properties?
Basic Research Focus :
Replacing the nitrile with a carboxylic acid (as in 7-oxaspiro[3.5]nonane-2-carboxylic acid) increases polarity, altering logP from ~1.5 to ~0.2 and enhancing aqueous solubility . This modification also shifts pKa (e.g., carboxylic acid pKa ≈ 4.5), affecting bioavailability .
Advanced Research Focus :
Contradictions in solubility data (e.g., higher-than-expected solubility for carboxyl derivatives) may stem from micelle formation or salt precipitation, requiring dynamic light scattering (DLS) or pH-solubility profiling for clarification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
